Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzoate is a synthetic organic compound featuring a quinazolinone core substituted with a 4-methylphenyl group at position 2. The molecule is further functionalized with a sulfanyl acetyl amino bridge linking the quinazolinone moiety to a methyl benzoate ester (Fig. 1). The quinazolinone scaffold is notable for its presence in bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-16-7-13-19(14-8-16)28-23(30)20-5-3-4-6-21(20)27-25(28)33-15-22(29)26-18-11-9-17(10-12-18)24(31)32-2/h3-14H,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUFWVAAXYOFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-02-1 | |
| Record name | ME 4-((((3-(4-METHYL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)AC)AMINO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route often includes the following steps:
Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid with an appropriate aldehyde to form the quinazolinone structure.
Thioether Formation: The quinazolinone is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The resulting compound undergoes acetylation to attach the acetyl group.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzoate has been investigated for various biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline have been noted for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
- COX Inhibition : Research indicates that quinazoline derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Some studies have reported antimicrobial activity for compounds containing similar moieties, indicating that this compound may also possess antibacterial or antifungal properties.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- Anti-inflammatory Research : In a study focusing on COX inhibition, derivatives similar to this compound were tested for their ability to reduce inflammation in animal models, showing promising results .
Mechanism of Action
The mechanism of action of Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs are discussed below:
Structural Analogs with Quinazolinone Cores
2.1.1. Methyl 4-[(E)-({[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazono)methyl]benzoate ()
- Core Structure: Quinazolinone with a phenyl substituent at position 3.
- Key Differences: Substitution: Phenyl group (vs. 4-methylphenyl in the target compound). Additional Functional Group: Hydrazono linker in an E-configuration. Ester Group: Methyl benzoate (same as target).
- Implications: The absence of a methyl group on the phenyl ring may reduce steric hindrance and lipophilicity compared to the target compound. The hydrazono group introduces a conjugated system that could alter electronic properties and reactivity .
2.1.2. Ethyl 4-({[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)benzoate ()
- Core Structure: Quinazolinone with a benzyl substituent at position 3.
- Key Differences :
- Substitution: Benzyl group (vs. 4-methylphenyl in the target compound).
- Ester Group: Ethyl benzoate (vs. methyl in the target).
- Molecular Weight: 473.54 g/mol (vs. ~467.5 g/mol for the target).
- The ethyl ester may confer slower hydrolysis rates compared to methyl esters, influencing bioavailability .
Benzoate Ester-Containing Compounds with Divergent Cores
2.2.1. Sulfonylurea Herbicides ()
- Examples : Metsulfuron-methyl, Ethametsulfuron-methyl.
- Core Structure: 1,3,5-Triazine (vs. quinazolinone in the target compound).
- Key Similarities: Methyl or ethyl benzoate ester groups. Sulfonylurea bridges (vs. sulfanyl acetyl amino in the target).
- Implications: The triazine core and sulfonylurea linkage are critical for herbicidal activity, suggesting divergent applications compared to quinazolinone derivatives .
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Biological Activity
Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex compound with notable biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a quinazoline core structure, which is known for its diverse pharmacological properties. The synthesis of this compound involves multiple steps including the formation of the quinazoline ring, sulfanyl group incorporation, and esterification with methyl benzoate.
Key Structural Components:
- Quinazoline moiety: Imparts significant biological activity.
- Sulfanyl group: Enhances interaction with biological targets.
- Amino and ester functional groups: Contribute to solubility and bioavailability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of quinazoline derivatives. This compound has shown promising results against various bacterial strains. For instance, compounds with similar structures exhibited moderate to high antibacterial efficacy against gram-positive and gram-negative bacteria in vitro .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Moderate |
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has also been explored. Quinazoline derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on breast cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases: Similar compounds have been shown to inhibit RET kinase activity, which is crucial for cancer cell proliferation .
- COX Inhibition: Some derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .
- Antioxidant Activity: The presence of phenolic structures contributes to antioxidant properties, potentially protecting cells from oxidative stress .
Case Studies
-
Antimicrobial Activity Study:
A study conducted on a series of quinazoline derivatives revealed that those containing sulfanyl groups exhibited enhanced antimicrobial activity against a panel of pathogens. This compound was among the top performers in inhibiting bacterial growth. -
Cytotoxicity in Cancer Cells:
In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzoate, and what key intermediates should be monitored?
- Methodological Answer : The compound can be synthesized via a multi-step route involving:
Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with 4-methylphenyl isothiocyanate to form the 3,4-dihydroquinazolin-4-one scaffold.
Sulfanyl Acetylation : Reaction of the quinazolinone with chloroacetyl chloride to introduce the sulfanyl acetyl group.
Esterification : Coupling the intermediate with methyl 4-aminobenzoate via an amide bond.
- Key Intermediates : Monitor the quinazolinone intermediate (e.g., via TLC, Rf ~0.6 in hexane/EtOH) and the sulfanyl acetylated product (characteristic IR absorption at ~1650 cm⁻¹ for amide C=O) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by verifying peaks for the methyl benzoate ester (δ ~3.8–3.9 ppm for OCH3), quinazolinone aromatic protons (δ ~7.2–8.3 ppm), and sulfanyl acetyl NH (δ ~10.2 ppm). Overlapping signals in DMSO-d6 may require 2D NMR (e.g., HSQC, HMBC) for resolution .
- IR Spectroscopy : Identify key functional groups (amide I/II bands at ~1650/1550 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]+ expected at m/z ~493.12) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in 1H NMR) during characterization?
- Methodological Answer :
- Step 1 : Validate sample purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% may distort NMR signals.
- Step 2 : Employ deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to shift residual proton signals. For example, DMSO-d6 resolves aromatic protons but may suppress NH peaks due to hydrogen bonding.
- Step 3 : Cross-validate with X-ray crystallography (if crystals are obtainable). For example, the related compound in was structurally confirmed via single-crystal X-ray diffraction (space group P-1, Z = 2).
Q. What strategies optimize the yield of this compound when scaling up from milligram to gram quantities?
- Methodological Answer :
- Reaction Solvent : Replace polar aprotic solvents (e.g., DMF) with toluene/EtOH mixtures to reduce side reactions during acetylation.
- Temperature Control : Maintain strict temperature limits (e.g., 45°C for amide coupling ) to prevent decomposition.
- Catalyst Screening : Test coupling agents like HATU vs. EDC/HOBt for improved amide bond efficiency.
- Yield Data : Pilot studies show yields drop from 85% (100 mg scale) to 62% (5 g scale) without optimized mixing; use a jacketed reactor with controlled stirring to mitigate this .
Q. How can the environmental stability of this compound be systematically evaluated for laboratory handling and disposal?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 25°C/40°C. Monitor degradation via HPLC. The ester group is likely labile under basic conditions.
- Photostability : Expose to UV light (300–400 nm) and track decomposition products using LC-MS.
- Oxidative Susceptibility : Test reactivity with H2O2 or O3 to assess sulfanyl group stability.
- Reference Framework : Follow protocols from long-term environmental studies, such as Project INCHEMBIOL, which evaluates abiotic transformations and ecosystem impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
